N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide
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Overview
Description
N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide is a synthetic organic compound characterized by its unique structure, which includes a hexafluoropropane moiety and acetamidophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide typically involves multiple steps:
Formation of the Hexafluoropropane Intermediate: This step involves the reaction of a suitable precursor with hexafluoropropane under controlled conditions.
Coupling with Acetamidophenyl Groups: The hexafluoropropane intermediate is then coupled with 4-acetamidophenyl groups using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Assembly: The final product is obtained by purifying the reaction mixture through techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2-(4-Acetamidophenyl)ethynyl]phenyl}acetamide
- N-(4-Hydroxyphenyl)acetamide
- N-(4-Aminophenyl)acetamide
Uniqueness
N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide is unique due to its hexafluoropropane moiety, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its non-fluorinated analogs.
Properties
IUPAC Name |
N-[4-[2-(4-acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O2/c1-11(28)26-15-7-3-13(4-8-15)17(18(20,21)22,19(23,24)25)14-5-9-16(10-6-14)27-12(2)29/h3-10H,1-2H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWKXKZCCQCDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=C(C=C2)NC(=O)C)(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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